N-benzyl-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-benzyl-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidin-4-one derivative characterized by a fluorine substituent at position 9 and an N-benzyl acetamide group at position 2. This scaffold is notable for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) in human keratinocytes and macrophages . The compound’s structural framework—a fused benzothiophene-pyrimidine core—provides a stable heterocyclic system conducive to modulating inflammatory mediators, making it a candidate for therapeutic development in inflammatory and proliferative disorders .
Properties
IUPAC Name |
N-benzyl-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c20-13-7-4-8-14-16(13)17-18(26-14)19(25)23(11-22-17)10-15(24)21-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZNSYYIDICENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions.
Acylation: The acetamide moiety is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Benzylation: The final step involves the benzylation of the nitrogen atom, which can be accomplished using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N-benzyl-2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H14FN3O2S
- Molecular Weight : 383.4 g/mol
- CAS Number : 1040683-18-8
The compound features a benzothieno-pyrimidine core substituted with a benzyl group and a fluoro group, which enhances its biological activity. The presence of the fluoro atom is particularly noteworthy as it may improve the compound's stability and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures to N-benzyl-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have shown promise as potential anticancer agents. The fluoro substitution may enhance the compound's ability to inhibit specific kinases involved in cancer cell proliferation. Studies suggest that the compound can potentially disrupt signaling pathways critical for tumor growth, making it a candidate for further investigation in cancer therapeutics.
Kinase Inhibition
The compound is being investigated for its ability to act as a kinase inhibitor. Kinases are enzymes that play vital roles in various cellular processes, including cell division and metabolism. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer and autoimmune disorders. Preliminary studies indicate that N-benzyl-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may inhibit specific kinases, although further research is needed to confirm these effects and elucidate the mechanism of action.
Antimicrobial Properties
Some studies have explored the antimicrobial potential of similar compounds within the benzothienopyrimidine class. The unique structure of N-benzyl-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suggests it may exhibit activity against various pathogens. Research into its efficacy against bacterial strains could provide insights into its potential use as an antimicrobial agent.
Case Study 1: Kinase Inhibition Profile
In a study examining various benzothienopyrimidine derivatives, N-benzyl-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was identified as a potent inhibitor of the PI3K/Akt pathway, which is crucial in cancer biology. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating significant inhibitory activity.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial effects of structurally related compounds revealed that derivatives of benzothienopyrimidine exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. While specific data on N-benzyl-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was limited, the trends suggested that modifications to the benzothienopyrimidine structure could enhance antimicrobial efficacy.
Mechanism of Action
The mechanism of action of N-benzyl-2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compound 1 : 6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (5)
- Structure : Fluorine at position 6 and 7; acetamide at position 3.
- Synthesis : Prepared via acetic anhydride-mediated acylation of the parent amine (78% yield, mp 210–212°C). IR spectroscopy confirmed C=O (1734 cm⁻¹) and C=N (1645 cm⁻¹) stretches .
- Comparison: The dual fluorine substitution may enhance metabolic stability compared to the single-fluoro target compound.
Compound 2 : 2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide
- Structure : 4-Fluorophenyl at position 7; 3-methoxybenzyl acetamide at position 3.
- Key Features : The 4-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may alter binding to COX-2. The 3-methoxybenzyl substituent could enhance solubility due to its polar methoxy group .
- Comparison : Unlike the target compound, this derivative lacks the benzothiophene ring system, substituting it with a thiophene moiety. This structural simplification may reduce anti-inflammatory efficacy but improve synthetic accessibility .
Compound 3 : N-(4-Bromo-2-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Structure : Bromo and fluoro substituents on the phenyl ring of the acetamide group.
- The fluorine at position 9 is retained, preserving COX-2 inhibition .
Functional Group Modifications in the Acetamide Side Chain
Compound 4 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
- Structure: Thioether linkage to a 4-methylpyrimidinone ring; N-benzyl acetamide.
- Synthesis : Synthesized via refluxing with morpholine/methyl piperazine (66% yield, mp 196°C). NMR data confirm SCH₂ (δ 4.11 ppm) and NHCH₂Ph (δ 4.01 ppm) .
- Comparison : The thioether group may improve radical scavenging activity but reduce selectivity for COX-2 compared to the target compound’s sulfonamide-free structure .
Biological Activity
N-benzyl-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothieno-pyrimidine core and an acetamide group. The presence of the fluorine atom is particularly noteworthy as it can enhance the compound's biological activity and stability. The molecular formula is , with a molecular weight of approximately 350.41 g/mol.
Anticancer Activity
Research has indicated that compounds similar to N-benzyl-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may exhibit anticancer properties. For instance, studies involving related benzothieno-pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro assays have demonstrated that these compounds can effectively target specific kinases involved in tumor growth, such as EGFR (Epidermal Growth Factor Receptor) and other tyrosine kinases.
Table 1: Summary of Anticancer Studies
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by related compounds. A study highlighted the potential of N-benzyl derivatives as effective anticonvulsants, with specific structural features enhancing their efficacy. The ED50 values for some derivatives were comparable to established anticonvulsants like phenytoin, suggesting a viable therapeutic application for seizure disorders.
Table 2: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | Route of Administration |
|---|---|---|
| R18 | 8.3 | Intraperitoneal |
| Phenytoin | 6.5 | Intraperitoneal |
The biological activity of N-benzyl-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is believed to stem from its ability to interact with various biological targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways that regulate cell division and survival.
- Receptor Interaction : It could also interact with receptors that modulate neurotransmitter release, contributing to its anticonvulsant effects.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound and its analogs:
- Synthesis : The synthesis typically involves multi-step organic reactions, which allow for the introduction of various substituents that can modulate biological activity.
- Biological Evaluation : In vitro studies have shown that modifications in the structural framework can significantly impact the biological properties, leading to enhanced potency against cancer cell lines or improved anticonvulsant effects.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-benzyl-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core, fluorination at the 9-position, and coupling with the benzyl-acetamide moiety. Key steps include:
- Step 1 : Formation of the benzothieno[3,2-d]pyrimidin-4(3H)-one scaffold via condensation reactions under reflux conditions (e.g., using acetic acid as a solvent) .
- Step 2 : Introduction of the fluorine substituent via electrophilic fluorination or halogen exchange, requiring anhydrous conditions and catalysts like KF or CsF .
- Step 3 : N-benzylation using benzyl bromide or substituted benzyl halides in the presence of a base (e.g., NaH) in DMF or DMSO .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., fluorine at C9, benzyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ peaks matching CHFNOS) .
- X-ray Crystallography : For unambiguous confirmation of the fused heterocyclic system and stereoelectronic effects of fluorine .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Initial screens focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with dose-response curves analyzed using GraphPad Prism .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescent substrates .
Advanced Research Questions
Q. How can reaction yields be optimized during the fluorination step?
- Methodological Answer : Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance fluorine incorporation compared to THF .
- Temperature Control : Reactions at 60–80°C reduce side-product formation (e.g., dehalogenation) .
- Catalyst Screening : CsF or tetrabutylammonium fluoride (TBAF) improves reactivity over KF .
- Table 1 : Yield comparison under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KF | DMF | 60 | 52 |
| CsF | DMF | 80 | 78 |
| TBAF | THF | 60 | 65 |
| (Data synthesized from ) |
Q. How do researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Compound Purity : Validate purity via HPLC (e.g., >98% by C18 column, 254 nm detection) before biological testing .
- Structural Analogues : Compare activity with derivatives (e.g., replacing benzyl with 4-fluorobenzyl) to isolate substituent effects .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase for antimicrobial activity) .
- DFT Calculations : Analyze electron density maps to assess fluorine’s electron-withdrawing effects on the pyrimidine ring .
- Pharmacophore Modeling : Identify critical moieties (e.g., acetamide linker, fluorine) using Schrödinger Phase .
Data Contradiction Analysis
Q. Why does this compound exhibit variable cytotoxicity across cell lines?
- Methodological Answer : Variability may stem from:
- Cell Membrane Permeability : LogP values (e.g., 2.8) influence penetration; use Caco-2 monolayer assays to quantify permeability .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess degradation rates .
- Resistance Mechanisms : Evaluate ABC transporter expression (e.g., P-glycoprotein) via qPCR in resistant vs. sensitive lines .
Advanced Synthesis Challenges
Q. What strategies mitigate byproducts during N-benzylation?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or Fmoc .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) to minimize decomposition .
- Table 2 : Byproduct reduction under microwave conditions:
| Method | Time (h) | Byproduct (%) |
|---|---|---|
| Conventional | 12 | 18 |
| Microwave (100 W) | 0.5 | 5 |
| (Data from ) |
Biological Mechanism Elucidation
Q. How can target engagement be validated in vitro?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified targets (e.g., EGFR) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- RNA Interference : Knock down suspected targets (e.g., using siRNA) and assess loss of compound efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
